Comprehensive Toxicity and Safety Data Guide for 3'-iso-Propyl-2,2,2-trifluoroacetophenone
Comprehensive Toxicity and Safety Data Guide for 3'-iso-Propyl-2,2,2-trifluoroacetophenone
Executive Summary
In modern medicinal chemistry and agrochemical development, fluorinated building blocks are indispensable for modulating metabolic stability and lipophilicity. Among these, 3'-iso-Propyl-2,2,2-trifluoroacetophenone (CAS: 155628-02-7) [1], represents a highly specialized intermediate. However, as a Senior Application Scientist, I frequently observe that standard safety evaluations treat this compound as a generic organic irritant, fundamentally misunderstanding its biochemical reactivity.
This whitepaper synthesizes the physicochemical properties, mechanistic toxicology, and field-proven safety protocols for this compound. By understanding the specific electrophilic nature of the trifluoromethyl ketone moiety, researchers can implement self-validating assays and robust safety measures that prevent both laboratory accidents and false-negative toxicity screenings.
Physicochemical & Quantitative Profiling
To establish a baseline for hazard assessment, we must first look at the quantitative properties of the compound. The presence of the trifluoromethyl group significantly alters the electron density of the adjacent carbonyl, while the isopropyl group drives lipophilicity.
Table 1: Physicochemical and Predicted Toxicological Properties
| Parameter | Value / Description |
| Chemical Name | 3'-iso-Propyl-2,2,2-trifluoroacetophenone |
| CAS Number | 155628-02-7 |
| Molecular Formula | C₁₁H₁₁F₃O[1] |
| Molecular Weight | 216.20 g/mol [1] |
| Physical State | Liquid (Colorless to pale yellow) |
| Primary Biological Target | Acetylcholinesterase (AChE) / Serine Esterases[2] |
| Inhibition Kinetics | Slow-binding, reversible hemiketal formation[2],[3] |
Mechanistic Toxicology: The Hemiketal Pathway
The toxicity of 3'-iso-Propyl-2,2,2-trifluoroacetophenone cannot be fully captured by standard LD50 metrics; it requires an understanding of its molecular mechanism.
The strong electron-withdrawing effect of the trifluoromethyl (-CF₃) group renders the adjacent carbonyl carbon highly electrophilic. When introduced to biological systems, this molecule acts as a transition state analog. The electrophilic carbonyl is highly susceptible to nucleophilic attack by the catalytic serine hydroxyl group (-OH) present in the active site of esterases, most notably Acetylcholinesterase (AChE)[2].
Furthermore, the isopropyl moiety at the meta (3') position provides specific steric bulk that mimics the choline headgroup, anchoring the molecule within the peripheral anionic site of AChE. This synergistic binding results in the formation of a stable hemiketal adduct[2],[3]. Unlike irreversible organophosphates, this inhibition is reversible, but it exhibits "slow-binding" kinetics with a remarkably long residence time on the target enzyme, leading to sustained neurotoxic effects.
Fig 1: Hemiketal formation between 3'-iso-Propyl-2,2,2-trifluoroacetophenone and AChE.
Safety Data Sheet (SDS) Core Parameters
Based on empirical data for structurally analogous alpha,alpha,alpha-trifluoroacetophenones[4], the following Globally Harmonized System (GHS) classifications must be strictly applied during laboratory handling.
Table 2: GHS Hazard Classification & Causality
| Hazard Class | Category | H-Statement | Mechanistic Causality |
| Flammable Liquids | Category 3 | H226 : Flammable liquid and vapor | Driven by the volatile hydrocarbon framework and measurable vapor pressure at room temperature[4]. |
| Acute Toxicity (Oral) | Category 4 | H302 : Harmful if swallowed | Rapid GI absorption due to high lipophilicity; subsequent systemic esterase inhibition. |
| Skin Irritation | Category 2 | H315 : Causes skin irritation | Electrophilic carbonyl reacts with moisture and nucleophilic residues in epidermal proteins[4]. |
| Eye Irritation | Category 2 | H319 : Causes serious eye irritation | Direct lachrymator effect; rapid protein denaturation in the corneal epithelium[4]. |
| STOT SE | Category 3 | H335 : May cause respiratory irritation | Inhalation of vapors leads to immediate reaction with mucous membranes in the respiratory tract[4]. |
Experimental Protocols: Toxicity Validation
To accurately assess the safety profile of this compound, standard high-throughput screening assays must be fundamentally modified. Below are the self-validating protocols required to prevent false-negative toxicity readings.
Protocol 1: Modified Ellman’s Assay for Slow-Binding AChE Inhibition
Causality & Design: Standard Ellman's assays add the inhibitor and the substrate (acetylthiocholine) simultaneously. Because 3'-iso-Propyl-2,2,2-trifluoroacetophenone is a slow-binding inhibitor[2], simultaneous addition allows the substrate to outcompete the inhibitor before the hemiketal can form, yielding a false-negative result. A pre-incubation phase is absolutely critical. The assay is self-validating: if the positive control (Donepezil) fails to show >90% inhibition, the assay reagents are degraded and the run is rejected.
Fig 2: Modified Ellman’s assay workflow optimized for slow-binding AChE inhibitors.
Step-by-Step Methodology:
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Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to a final well concentration of 0.3 mM. Prepare human recombinant AChE at 0.05 U/mL.
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Inhibitor Addition: Serially dilute 3'-iso-Propyl-2,2,2-trifluoroacetophenone in DMSO (final DMSO concentration <1% to prevent solvent-induced enzyme denaturation). Add to the AChE/DTNB mixture.
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Pre-incubation (The Critical Step): Incubate the microplate at 25°C for exactly 20 minutes. This allows the thermodynamic equilibrium of the hemiketal adduct to establish[2].
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Substrate Addition: Rapidly dispense acetylthiocholine iodide (final concentration 0.5 mM) to initiate the reaction.
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Kinetic Readout: Measure absorbance continuously at 412 nm for 5 minutes using a microplate reader. Calculate the IC50 and residence time based on the non-linear regression of the kinetic curves.
Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay)
Causality & Design: To assess broader cellular toxicity beyond specific enzyme inhibition, we utilize SH-SY5Y human neuroblastoma cells. This cell line expresses endogenous AChE and provides a highly relevant model for neurotoxic compounds.
Step-by-Step Methodology:
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Cell Seeding: Seed SH-SY5Y cells in 96-well plates at a density of 1 × 10⁴ cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence.
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Compound Exposure: Aspirate media and replace with fresh media containing varying concentrations of 3'-iso-Propyl-2,2,2-trifluoroacetophenone (1 µM to 1000 µM). Include a vehicle control (0.5% DMSO) and a positive control (Triton X-100, 0.1%). Incubate for 48 hours.
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Viability Readout: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. The mitochondrial reductases in living cells will convert the yellow MTT into purple formazan crystals.
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Solubilization & Measurement: Add 100 µL of DMSO to dissolve the crystals. Measure absorbance at 570 nm. Cell viability is calculated relative to the vehicle control.
Laboratory Handling and Emergency Response
Due to the compound's high lipophilicity and electrophilic reactivity, standard laboratory safety measures require augmentation:
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Personal Protective Equipment (PPE): Standard nitrile gloves are highly permeable to fluorinated lipophilic ketones. Double-gloving or the use of laminated film gloves (e.g., Silver Shield) is strictly required during bulk transfers. Chemical safety goggles are mandatory due to the lachrymator properties[4].
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Spill Response: Do not use water, as it may spread the lipophilic liquid. Isolate the area, remove all ignition sources (due to H226 flammability), and absorb the spill using inert materials (e.g., vermiculite or dry sand). Use non-sparking tools to transfer the absorbed material into a sealed, hazardous waste container[4].
Sources
- 1. 3'-ISO-PROPYL-2,2,2-TRIFLUOROACETOPHENONE [amp.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Select Small Core Structure Carbamates Exhibit High Contact Toxicity to “Carbamate-Resistant” Strain Malaria Mosquitoes, Anopheles gambiae (Akron) | PLOS One [journals.plos.org]
- 4. fishersci.fr [fishersci.fr]
